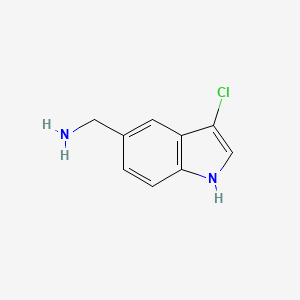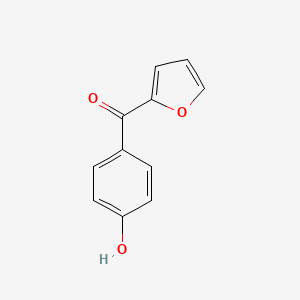
2-(chloromethyl)-1,3-dioxepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-(chloromethyl)-1,3-dioxepane: is an organic compound with the molecular formula C6H11ClO2 and a molecular weight of 150.6 g/mol It is a cyclic ether with a chloromethyl group attached to the second carbon of the dioxepane ring
準備方法
Synthetic Routes and Reaction Conditions:
2-(chloromethyl)-1,3-dioxepane can be synthesized through the reaction of 1,4-butanediol with chloroacetaldehyde in the presence of an acid catalyst . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the dioxepane ring.
Industrial Production Methods:
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure the efficient production of the compound.
化学反応の分析
Types of Reactions:
2-(chloromethyl)-1,3-dioxepane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of alcohols or other reduced products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products include azides, thiocyanates, and other substituted derivatives.
Oxidation Reactions: Products include oxides and other oxidized derivatives.
Reduction Reactions: Products include alcohols and other reduced derivatives.
科学的研究の応用
2-(chloromethyl)-1,3-dioxepane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of 2-(chloromethyl)-1,3-dioxepane involves its reactivity with various nucleophiles and electrophiles. The chloromethyl group is particularly reactive, allowing the compound to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or electrophile.
類似化合物との比較
2-Chloromethyl-1,3-dioxolane: Similar in structure but with a five-membered ring instead of a six-membered ring.
2-Methylene-1,3-dioxepane: Similar in structure but with a methylene group instead of a chloromethyl group.
Comparison:
2-(chloromethyl)-1,3-dioxepane is unique due to its six-membered ring structure and the presence of a chloromethyl group, which imparts distinct reactivity compared to its analogs. The six-membered ring provides greater stability and different chemical properties compared to the five-membered ring in 2-chloromethyl-1,3-dioxolane . The chloromethyl group offers different reactivity compared to the methylene group in 2-methylene-1,3-dioxepane .
特性
CAS番号 |
54237-96-6 |
|---|---|
分子式 |
C6H11ClO2 |
分子量 |
150.60 g/mol |
IUPAC名 |
2-(chloromethyl)-1,3-dioxepane |
InChI |
InChI=1S/C6H11ClO2/c7-5-6-8-3-1-2-4-9-6/h6H,1-5H2 |
InChIキー |
GQAZYCCUYVVQCF-UHFFFAOYSA-N |
正規SMILES |
C1CCOC(OC1)CCl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl (1-(7-chlorothieno[3,2-b]pyridine-2-carbonyl)pyrrolidin-3-yl)carbamate](/img/structure/B8710113.png)


![7-Thiaspiro[3.5]non-2-en-1-one, 3-ethoxy-, 7,7-dioxide](/img/structure/B8710130.png)

![4-Chloro-6-(4-fluorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B8710149.png)

![3-[2-(4-Tert-butylphenoxy)acetamido]benzamide](/img/structure/B8710155.png)


![TERT-BUTYL 7-(4-AMINO-3-ISOPROPOXYPHENYL)-1,7-DIAZASPIRO[4.4]NONANE-1-CARBOXYLATE](/img/structure/B8710187.png)
![2,6-Dimethyl-4-(4-nitrophenyl)-5-[3-(4,4-diphenylpiperidino)propylcarbamoyl]-1,4-dihydropyridine-3-carboxylic acid methyl ester](/img/structure/B8710191.png)
